Tetramethyl-d12-ammonium bromide

Description

The exact mass of the compound Tetramethyl-d12-ammonium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetramethyl-d12-ammonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetramethyl-d12-ammonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

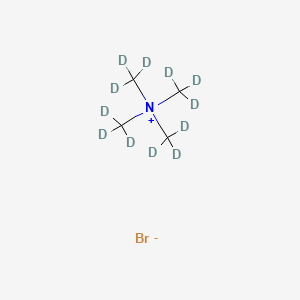

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrakis(trideuteriomethyl)azanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.BrH/c1-5(2,3)4;/h1-4H3;1H/q+1;/p-1/i1D3,2D3,3D3,4D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFYFBUWEBINLX-KXWZVCIVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584455 | |

| Record name | N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-82-4 | |

| Record name | N,N,N-Tris[(~2~H_3_)methyl](~2~H_3_)methanaminium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-82-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of Tetramethyl-d12-ammonium bromide

This technical guide provides a comprehensive overview of the physical and chemical properties of Tetramethyl-d12-ammonium bromide, targeting researchers, scientists, and professionals in drug development. The document details its characteristics, applications, and relevant experimental methodologies.

Core Properties and Characteristics

Tetramethyl-d12-ammonium bromide is the deuterated analog of tetramethylammonium bromide. The substitution of hydrogen with deuterium makes it a valuable tool in various analytical and research applications, particularly as an internal standard.

The fundamental physical and chemical properties of Tetramethyl-d12-ammonium bromide are summarized below. Data for the non-deuterated form is included for comparison where specific data for the deuterated compound is not available but can be reasonably inferred.

| Property | Value | Reference |

| Molecular Formula | C4D12BrN | [1][2] |

| Molecular Weight | 166.12 g/mol | [1] |

| Exact Mass | 165.091 g/mol | [2] |

| CAS Number | 284474-82-4 | [2] |

| Appearance | White crystalline powder | [3][4] |

| Melting Point | >300 °C | [2][5] |

| Solubility | Soluble in water, DMSO (10 mM); slightly soluble in anhydrous alcohol; insoluble in ether. | [5][6][7] |

| Stability and Storage | Stable under normal conditions. Hygroscopic. Store in a dry, well-ventilated, and tightly sealed container below 30°C. | [8][9] |

Note: Some physical properties like appearance, melting point, and solubility are cited from the non-deuterated form, Tetramethylammonium bromide, as they are expected to be very similar.

Applications in Research and Drug Development

The primary utility of Tetramethyl-d12-ammonium bromide stems from its isotopic labeling. Deuteration provides a distinct mass signature without significantly altering the chemical behavior of the molecule.

-

Internal Standard: It serves as an ideal internal standard for quantitative analysis using techniques like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10] Its distinct mass allows for precise quantification of the non-deuterated analyte in complex biological matrices.

-

Tracer Studies: In drug development, it can be used as a tracer to investigate the pharmacokinetic and metabolic profiles of drugs containing the tetramethylammonium moiety.[1][2]

Experimental Protocols

A common method for preparing tetramethylammonium bromide involves the reaction of trimethylamine with a methylating agent like monobromomethane.[11]

Reaction: (CH₃)₃N + CH₃Br → (CH₃)₄N⁺Br⁻

Experimental Steps:

-

Reaction Setup: Trimethylamine is reacted with monobromomethane in a suitable solvent, such as ethanol, within a reactor equipped for stirring and temperature control.[11]

-

Reaction Execution: The reactants are combined, typically by slowly adding the methylating agent to the amine solution, and the reaction is allowed to proceed until precipitation of the quaternary ammonium salt is complete.[11]

-

Isolation: The resulting solid product is isolated from the reaction mixture via vacuum filtration.[11]

For the synthesis of the d12-analog, deuterated starting materials, such as trimethylamine-d9 and methyl-d3-bromide, would be required.

Purification of tetramethylammonium bromide is typically achieved through recrystallization.

Methodology:

-

The crude product is dissolved in a suitable solvent or solvent mixture, such as ethanol, ethanol/diethyl ether, or methanol/acetone.[8]

-

The solution is heated to ensure complete dissolution and then allowed to cool slowly to form crystals.[11]

-

The purified crystals are collected by filtration and dried under vacuum at an elevated temperature (e.g., 110-140°C) to remove any residual solvent.[8][11]

Visualized Workflows and Relationships

The following diagram illustrates the logical flow of the synthesis and purification process for tetramethylammonium bromide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetramethyl-ammonium Bromide-d12 | CAS#:284474-82-4 | Chemsrc [chemsrc.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. oxfordlabchem.com [oxfordlabchem.com]

- 5. Tetramethyl ammonium bromide [chembk.com]

- 6. Tetra Methyl Ammonium Bromide [chembk.com]

- 7. Tetramethyl-ammonium Bromide-d12 by MedChem Express, Cat. No. HY-Y0658S-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]

- 8. Tetramethylammonium bromide | 64-20-0 [chemicalbook.com]

- 9. lobachemie.com [lobachemie.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. CN102020571A - Preparation method of tetramethylammonium bromide - Google Patents [patents.google.com]

Technical Guide: Tetramethyl-d12-ammonium bromide (CAS: 284474-82-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethyl-d12-ammonium bromide, with the CAS number 284474-82-4, is the deuterated analogue of tetramethylammonium bromide.[1] In this compound, the twelve hydrogen atoms of the tetramethylammonium cation have been replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in quantitative mass spectrometry-based assays. Its primary application lies in its use as an internal standard for the accurate quantification of target analytes in complex matrices, a critical aspect of drug development and various research fields.[2] The near-identical physicochemical properties to its non-deuterated counterpart ensure it behaves similarly during sample preparation and analysis, while its distinct mass allows for precise differentiation by a mass spectrometer.

Physicochemical Properties

A summary of the key quantitative data for Tetramethyl-d12-ammonium bromide is presented in the table below.

| Property | Value | Reference |

| CAS Number | 284474-82-4 | [1] |

| Molecular Formula | C4D12BrN | [1] |

| Molecular Weight | 166.12 g/mol | [1] |

| Appearance | White crystalline powder | N/A |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in water | N/A |

Synthesis Protocol

Reaction Scheme:

(CD₃)₃N + CD₃Br → [(CD₃)₄N]⁺Br⁻

Materials and Reagents:

-

Trimethylamine-d9 ((CD₃)₃N)

-

Bromomethane-d3 (CD₃Br)

-

Anhydrous acetonitrile (CH₃CN)

-

Anhydrous diethyl ether ((C₂H₅)₂O)

-

Reaction vessel (pressure-rated glass tube or stainless steel autoclave)

-

Magnetic stirrer and heating mantle

-

Schlenk line or glovebox for inert atmosphere

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), a pressure-rated reaction tube equipped with a magnetic stir bar is charged with anhydrous acetonitrile.

-

Addition of Reactants: Trimethylamine-d9 is condensed into the cooled reaction vessel. Subsequently, a stoichiometric equivalent or a slight excess of bromomethane-d3 is carefully added.

-

Reaction Conditions: The reaction vessel is securely sealed and heated to a temperature between 50-80°C with vigorous stirring. The reaction progress can be monitored by ¹H NMR by taking aliquots (if the setup allows) to observe the disappearance of the starting materials. The reaction is typically run for 24-48 hours.

-

Product Isolation: After cooling the reaction mixture to room temperature, the precipitated white solid, Tetramethyl-d12-ammonium bromide, is collected by filtration under an inert atmosphere.

-

Purification: The collected solid is washed with cold, anhydrous diethyl ether to remove any unreacted starting materials and solvent residues.

-

Drying: The purified product is dried under high vacuum to yield the final Tetramethyl-d12-ammonium bromide as a white crystalline powder.

-

Characterization: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: Use as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using Tetramethyl-d12-ammonium bromide as an internal standard for the quantification of a target analyte in a biological matrix (e.g., plasma) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents:

-

Tetramethyl-d12-ammonium bromide (Internal Standard, IS)

-

Target analyte

-

Control biological matrix (e.g., drug-free human plasma)

-

Acetonitrile (ACN) with 0.1% formic acid (Protein precipitation solvent)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

LC column (e.g., C18 reverse-phase column)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the target analyte in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Prepare a stock solution of Tetramethyl-d12-ammonium bromide (IS) in the same solvent at a concentration of 1 mg/mL.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.

-

Spike the control biological matrix with the analyte working solutions to create calibration standards at various concentrations.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of each calibration standard, QC sample, and study sample in a microcentrifuge tube, add a fixed amount of the IS working solution (e.g., 10 µL of a 1 µg/mL solution).

-

Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

-

LC-MS/MS Analysis:

-

Inject a fixed volume (e.g., 5-10 µL) of the reconstituted sample onto the LC-MS/MS system.

-

Separate the analyte and IS from other matrix components using a suitable LC gradient.

-

Detect the analyte and IS using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the analyte and the IS.

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the QC and study samples by interpolating their peak area ratios from the calibration curve.

-

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the key steps and logic in a typical quantitative analysis workflow employing a deuterated internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Conclusion

Tetramethyl-d12-ammonium bromide is a critical reagent for researchers and scientists engaged in quantitative analysis, particularly within the pharmaceutical and drug development industries. Its use as a stable isotope-labeled internal standard significantly enhances the accuracy and precision of analytical methods by compensating for variability during sample processing and instrumental analysis. This guide provides a comprehensive overview of its properties, a proposed synthesis protocol, and a detailed experimental workflow for its application, serving as a valuable resource for its effective implementation in the laboratory.

References

Solubility Profile of Tetramethyl-d12-ammonium Bromide in Common Laboratory Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Tetramethyl-d12-ammonium bromide, a deuterated quaternary ammonium salt. Given the limited direct quantitative data for the deuterated form, this document leverages the closely related non-deuterated analogue, Tetramethylammonium bromide (TMAB), as a reliable proxy. The physical and chemical properties of isotopically labeled compounds are very similar to their non-labeled counterparts, making the solubility data of TMAB a strong and relevant reference for researchers working with its deuterated form.

Core Physical and Chemical Properties

Tetramethyl-d12-ammonium bromide is the deuterated form of Tetramethylammonium bromide.[1] The non-deuterated compound is a white, odorless, and hygroscopic crystalline powder.[2] It is a quaternary ammonium salt, a class of compounds known for their utility in various applications, including as phase transfer catalysts and in the preparation of ionic liquids.[3]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for Tetramethylammonium bromide (TMAB) in several common laboratory solvents. This data is presented as a close approximation for the solubility of Tetramethyl-d12-ammonium bromide.

| Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Water | H₂O | 20 | 55 |

| Methanol | CH₃OH | 25 | 4.32 |

| 1-Butanol | C₄H₉OH | 25 | 0.062 |

| Acetonitrile | CH₃CN | 25 | 0.22 |

| Chloroform | CHCl₃ | 25 | 0.0057 |

| Diethyl Ether | (C₂H₅)₂O | - | Insoluble |

Data sourced from a comprehensive chemical database.[4]

Qualitative assessments indicate that Tetramethylammonium bromide is easily soluble in water, slightly soluble in anhydrous alcohol, and insoluble in ether.[5]

Experimental Protocol for Solubility Determination

The determination of the solubility of a compound like Tetramethyl-d12-ammonium bromide in various solvents is a fundamental experimental procedure. The isothermal shake-flask method is a widely accepted technique for generating reliable solubility data.[6] The following protocol outlines the key steps involved.

Objective: To determine the equilibrium solubility of Tetramethyl-d12-ammonium bromide in a specific solvent at a controlled temperature.

Materials:

-

Tetramethyl-d12-ammonium bromide

-

High-purity solvent of interest

-

Thermostatic water bath with shaking capabilities

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Appropriate analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or a titration setup)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Tetramethyl-d12-ammonium bromide to a known volume or mass of the solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of excess solid is crucial to ensure that the solution reaches saturation.

-

Place the sealed containers in a thermostatic shaking water bath set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution upon temperature change.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered saturated solution to a known volume with the same solvent. The dilution factor will depend on the expected concentration and the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of Tetramethyl-d12-ammonium bromide in the diluted solution using a validated analytical method. For quaternary ammonium compounds, methods such as precipitation followed by spectrophotometric analysis or titration are common.[7][8]

-

For spectrophotometric analysis, a periodide complex can be formed and its absorbance measured.[7]

-

Titration methods often involve the use of an ionic surfactant as a titrant.[8]

-

-

Data Analysis:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solution.

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Visualizing Experimental and Chemical Processes

To further elucidate the experimental workflow and the chemical behavior of Tetramethyl-d12-ammonium bromide, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of Tetramethyl-d12-ammonium bromide.

Caption: Dissociation of Tetramethyl-d12-ammonium bromide in a polar solvent.

References

- 1. Tetramethyl-ammonium Bromide-d12 | CAS#:284474-82-4 | Chemsrc [chemsrc.com]

- 2. Tetramethylammonium bromide | C4H12N.Br | CID 66137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. tetramethylammonium bromide [chemister.ru]

- 5. chembk.com [chembk.com]

- 6. path.web.ua.pt [path.web.ua.pt]

- 7. ars.usda.gov [ars.usda.gov]

- 8. xylemanalytics.com [xylemanalytics.com]

An In-depth Technical Guide to the Synthesis and Purification of Tetramethyl-d12-ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Tetramethyl-d12-ammonium bromide (TMAB-d12), a crucial deuterated internal standard for quantitative analysis in various research and development applications.

Introduction

Tetramethyl-d12-ammonium bromide (CAS No: 284474-82-4) is the deuterium-labeled analogue of tetramethylammonium bromide.[1][2] The incorporation of twelve deuterium atoms into the molecule results in a significant mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart and other structurally related analytes.[1][3] Deuteration can also influence the pharmacokinetic and metabolic profiles of drug candidates.[1][2]

Chemical Structure:

Synthesis of Tetramethyl-d12-ammonium Bromide

The synthesis of tetramethyl-d12-ammonium bromide is typically achieved through the quaternization of an amine, a reaction commonly known as the Menshutkin reaction.[4] This involves the alkylation of a tertiary amine with a deuterated alkyl halide. In this case, trimethylamine is reacted with deuterated methyl bromide.

General Reaction Scheme

The fundamental reaction for the synthesis is as follows:

(CD₃)₃N + CD₃Br → [(CD₃)₄N]⁺Br⁻

Experimental Protocol

This protocol is adapted from the synthesis of ¹⁴C-labeled tetramethylammonium bromide and is suitable for handling gaseous reactants.[5]

Materials:

-

Deuterated methyl bromide (CD₃Br)

-

Trimethylamine ((CH₃)₃N) - Note: For full deuteration, deuterated trimethylamine ((CD₃)₃N) would be required.

-

Anhydrous methanol

-

Anhydrous diethyl ether

-

High-vacuum line apparatus

Procedure:

-

Preparation of Reactants: A known quantity of deuterated methyl bromide gas is transferred into a reaction vessel cooled with liquid nitrogen via a high-vacuum line.

-

Introduction of Trimethylamine: A molar excess of trimethylamine, dissolved in anhydrous methanol, is then introduced into the reaction vessel, also under vacuum and cooled with liquid nitrogen.

-

Reaction: The sealed reaction vessel is allowed to warm to room temperature. The condensation reaction between deuterated methyl bromide and trimethylamine proceeds to form tetramethyl-d12-ammonium bromide. The reaction is typically allowed to proceed for at least 24 hours to ensure completion.[5]

-

Isolation of Crude Product: After the reaction period, the excess trimethylamine and methanol are removed under vacuum, yielding the crude solid product.

Purification of Tetramethyl-d12-ammonium Bromide

Purification of the crude product is essential to remove any unreacted starting materials and byproducts. Recrystallization is a common and effective method.

Experimental Protocol

Method 1: Methanol/Ether Recrystallization [5]

-

Dissolution: The crude tetramethyl-d12-ammonium bromide is dissolved in a minimal amount of hot anhydrous methanol.

-

Precipitation: The dissolved product is then precipitated by the slow addition of anhydrous diethyl ether.

-

Isolation and Drying: The resulting crystalline solid is collected by filtration, washed with a small amount of cold diethyl ether, and dried under vacuum to yield the purified product.

Method 2: Ethyl Acetate Recrystallization [6]

An alternative method, described for the non-deuterated analogue, involves recrystallization from ethyl acetate.

-

Dissolution: The crude product is suspended in ethyl acetate.

-

Heating: The mixture is heated to reflux for a period of time (e.g., 30 minutes).[6]

-

Crystallization: The solution is then cooled to induce crystallization.

-

Isolation and Drying: The purified crystals are collected by filtration, washed with cold ethyl acetate, and dried under vacuum.[6]

Characterization and Data

The identity and purity of the synthesized tetramethyl-d12-ammonium bromide can be confirmed using various analytical techniques.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₄D₁₂BrN | [1] |

| Molecular Weight | 166.12 g/mol | [1] |

| Melting Point | >300 °C | [2] |

| Appearance | White crystalline powder | [7] |

Spectroscopic Data (for non-deuterated analogue):

While specific spectra for the d12-deuterated compound are not publicly available, the data for the non-deuterated tetramethylammonium bromide can be used for comparison.

| Technique | Key Features |

| ¹H NMR (D₂O) | A single peak corresponding to the twelve equivalent protons of the methyl groups. |

| Mass Spectrometry | A parent ion corresponding to the tetramethylammonium cation. |

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of Tetramethyl-d12-ammonium bromide.

Caption: Workflow for the synthesis and purification of Tetramethyl-d12-ammonium bromide.

Logical Relationship of Synthesis

The following diagram illustrates the logical relationship of the chemical transformation.

Caption: Logical relationship of the synthesis of Tetramethyl-d12-ammonium bromide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Tetramethyl-ammonium Bromide-d12 | CAS#:284474-82-4 | Chemsrc [chemsrc.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. CN102020571A - Preparation method of tetramethylammonium bromide - Google Patents [patents.google.com]

- 7. CN102344479B - Preparation method of quaternary ammonium salts of methyl ammonium bromide - Google Patents [patents.google.com]

A Technical Guide to the Isotopic Purity and Enrichment of Tetramethyl-d12-ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity and enrichment of Tetramethyl-d12-ammonium bromide, a crucial deuterated internal standard in analytical chemistry. This document outlines the methodologies for determining these key parameters, presents available quantitative data, and illustrates its primary application in analytical workflows.

Introduction to Tetramethyl-d12-ammonium Bromide

Tetramethyl-d12-ammonium bromide ((CD₃)₄N⁺Br⁻) is the deuterated analog of tetramethylammonium bromide. In this compound, the twelve hydrogen atoms of the four methyl groups are replaced with deuterium atoms. This isotopic substitution makes it an ideal internal standard for quantitative analyses using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Its utility lies in its chemical similarity to the non-deuterated analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, thus correcting for variations and improving the accuracy of quantification.

Isotopic Purity and Enrichment: Quantitative Data

The isotopic purity of Tetramethyl-d12-ammonium bromide refers to the percentage of the compound that is fully deuterated. Isotopic enrichment, a related term, quantifies the abundance of the deuterium isotope in the molecule. High isotopic purity is critical to prevent interference from partially deuterated or non-deuterated species with the analyte's signal, especially at low concentrations.

Currently, publicly available quantitative data on the isotopic purity of commercially available Tetramethyl-d12-ammonium bromide is limited. The following table summarizes the information found from a prominent supplier.

| Supplier | Isotopic Purity (atom % D) | Chemical Purity |

| Sigma-Aldrich | 98 | Not specified for deuterated product |

Note: This table is intended for comparative purposes. Researchers should always refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols for Determining Isotopic Purity and Enrichment

The determination of isotopic purity and enrichment of deuterated compounds like Tetramethyl-d12-ammonium bromide is typically performed using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry Protocol

High-resolution mass spectrometry can distinguish between the different isotopologues of Tetramethyl-d12-ammonium bromide based on their precise mass-to-charge ratios.

Methodology:

-

Sample Preparation: A solution of Tetramethyl-d12-ammonium bromide is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for the mass spectrometer being used.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used. The instrument is calibrated to ensure high mass accuracy.

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically via direct infusion or liquid chromatography. A full-scan mass spectrum is acquired in positive ion mode to observe the [(CD₃)₄N]⁺ cation.

-

Data Analysis:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of the tetramethylammonium cation.

-

The peak for the fully deuterated species (d12) will be at m/z corresponding to C₄D₁₂N⁺.

-

Peaks for partially deuterated (d1 to d11) and non-deuterated (d0) species will be observed at lower m/z values.

-

The isotopic purity is calculated by taking the ratio of the intensity of the d12 peak to the sum of the intensities of all isotopologue peaks (d0 to d12).

-

Correction for Natural Isotope Abundance: It is crucial to correct for the natural abundance of ¹³C and ¹⁵N, which also contribute to peaks at higher masses. This is typically done using specialized software that can calculate the theoretical isotopic distribution of the unlabeled compound and subtract it from the observed spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Both proton (¹H) and deuterium (²H) NMR can be used to assess isotopic purity.

¹H NMR Methodology:

-

Sample Preparation: A known quantity of Tetramethyl-d12-ammonium bromide is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A high-frequency NMR spectrometer is used.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis:

-

The spectrum will show a small residual signal for the methyl protons.

-

The integral of this residual proton signal is compared to the integral of a known internal standard of known concentration.

-

The percentage of non-deuterated or partially deuterated species can be estimated from this comparison.

-

²H NMR Methodology:

For highly deuterated compounds, ²H (Deuterium) NMR can be a more direct and sensitive method for determining isotopic enrichment.

-

Sample Preparation: The sample is dissolved in a non-deuterated solvent (e.g., H₂O or DMSO).

-

Instrumentation: An NMR spectrometer equipped with a deuterium probe is used.

-

Data Acquisition: A ²H NMR spectrum is acquired.

-

Data Analysis:

-

The spectrum will show a signal corresponding to the deuterium atoms in the methyl groups.

-

The integral of this signal can be used to quantify the deuterium content relative to a known standard.

-

Application as an Internal Standard: Workflow

The primary application of Tetramethyl-d12-ammonium bromide is as an internal standard in quantitative analytical methods. The following diagram illustrates a typical workflow.

Caption: A typical experimental workflow for using Tetramethyl-d12-ammonium Bromide as an internal standard.

Conclusion

Tetramethyl-d12-ammonium bromide is a valuable tool for researchers in various scientific disciplines, particularly in the field of drug development and analytical chemistry. Its high isotopic purity is a critical parameter that ensures the accuracy and reliability of quantitative analyses. The experimental protocols outlined in this guide, utilizing mass spectrometry and NMR spectroscopy, provide a framework for the verification of its isotopic integrity. The continued use of well-characterized deuterated standards like Tetramethyl-d12-ammonium bromide is essential for generating high-quality, reproducible data in scientific research.

References

molecular weight and formula of Tetramethyl-d12-ammonium bromide

This guide provides essential information regarding the molecular properties of Tetramethyl-d12-ammonium bromide, a deuterated quaternary ammonium salt. It is intended for researchers, scientists, and professionals in the field of drug development and other scientific disciplines where isotopic labeling is utilized.

Core Molecular Data

The fundamental molecular characteristics of Tetramethyl-d12-ammonium bromide are summarized in the table below. This data is critical for a variety of experimental calculations, including stoichiometry, solution preparation, and spectroscopic analysis.

| Property | Value |

| Chemical Formula | C₄D₁₂BrN |

| Molecular Weight | 166.12 g/mol [1][2] |

Detailed Molecular Weight Calculation

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. For Tetramethyl-d12-ammonium bromide, this calculation involves the atomic masses of carbon, deuterium (a stable isotope of hydrogen), nitrogen, and bromine.

The chemical formula, (CD₃)₄N⁺Br⁻, indicates the presence of:

-

Four Carbon (C) atoms

-

Twelve Deuterium (D) atoms

-

One Nitrogen (N) atom

-

One Bromine (Br) atom

The standard atomic weights of these elements are:

-

Carbon (C): Approximately 12.011 u[3]

-

Bromine (Br): Approximately 79.904 u

The molecular weight is calculated as follows:

(4 × 12.011) + (12 × 2.014) + (1 × 14.007) + (1 × 79.904) = 166.123 g/mol

This calculated value is consistent with the experimentally determined and commonly cited molecular weight of 166.12 g/mol .[1][2]

Logical Relationship of Components

The structure of Tetramethyl-d12-ammonium bromide consists of a central nitrogen atom bonded to four deuterated methyl groups, forming a quaternary ammonium cation. This cation is ionically bonded to a bromide anion.

Caption: Relationship between the cationic and anionic components.

References

Stability and Storage of Tetramethyl-d12-ammonium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical considerations for the stability and storage of Tetramethyl-d12-ammonium bromide, a deuterated internal standard vital for quantitative analyses. Ensuring the chemical purity and isotopic integrity of this compound is paramount for accurate and reproducible results in research and development.

Core Principles of Stability

The stability of Tetramethyl-d12-ammonium bromide, like other stable isotope-labeled (SIL) compounds, is primarily influenced by factors that can induce chemical degradation or isotopic exchange. The primary objective of proper storage is to mitigate these risks.

-

Chemical Stability : The molecule is generally stable under standard ambient conditions.[1] However, its quaternary ammonium salt structure makes it susceptible to certain environmental factors.

-

Isotopic Stability : The deuterium labels on the methyl groups are on non-exchangeable sites, making them generally stable. However, extreme conditions could potentially compromise isotopic integrity.

The key environmental factors affecting the stability of Tetramethyl-d12-ammonium bromide are detailed below.

Factors Influencing Stability and Recommended Storage

Several environmental factors can impact the long-term stability of Tetramethyl-d12-ammonium bromide. Adherence to recommended storage conditions is crucial to preserve its quality.

Temperature

Elevated temperatures can accelerate chemical degradation. While stable at room temperature, it is advisable to store the compound in a cool environment.[1] The non-deuterated form, Tetramethylammonium bromide, is known to decompose at temperatures above 230°C.

Moisture (Hygroscopicity)

Quaternary ammonium compounds are notoriously hygroscopic, readily absorbing moisture from the atmosphere.[2] This can lead to physical changes in the solid material and may promote chemical degradation. It is imperative to store the compound in a dry place and to keep the container tightly sealed.[1][3]

Light

Exposure to light, particularly UV radiation, can induce photodegradation in some quaternary ammonium compounds. While direct photolysis may be slow, indirect photodegradation in the presence of other substances can occur.[3] To minimize this risk, the compound should be stored in a light-protected container.

Incompatible Materials

Contact with strong oxidizing agents, strong acids, and strong bases should be avoided as they can cause chemical decomposition.

A summary of recommended storage conditions and factors to avoid is presented in Table 1.

| Parameter | Recommendation/Condition to Avoid | Rationale |

| Temperature | Store in a cool, dry place. Avoid excessive heat. Recommended storage at room temperature is common, but consult the Certificate of Analysis.[4] | Prevents thermal degradation. |

| Humidity | Store in a desiccated environment. Keep container tightly closed.[1][3] | The compound is hygroscopic; moisture absorption can lead to degradation.[2] |

| Light | Store in an amber or opaque vial to protect from light.[3] | Minimizes the risk of photodegradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. | Reduces exposure to moisture and air. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, and strong bases. | Prevents chemical reactions and decomposition. |

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for Tetramethyl-d12-ammonium bromide should evaluate both its chemical purity and isotopic enrichment over time under various stress conditions.

Stability-Indicating Method Development

The first step is to develop and validate a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). This method must be capable of separating the intact Tetramethyl-d12-ammonium bromide from any potential degradation products.

Stress Testing

To understand the intrinsic stability of the compound, stress testing is performed under accelerated degradation conditions:

-

Thermal Stress : Samples are exposed to elevated temperatures (e.g., 40°C, 60°C) for a defined period.

-

Humidity Stress : Samples are exposed to high humidity levels (e.g., 75% RH, 90% RH) at a controlled temperature.

-

Photostability Stress : Samples are exposed to controlled UV and visible light as per ICH Q1B guidelines.

Long-Term Stability Study

A long-term stability study should be conducted under the recommended storage conditions to establish the re-test date or shelf life of the compound.

Analytical Procedures

At specified time points during the stability studies, samples are analyzed for:

-

Chemical Purity : Assessed by HPLC/UHPLC. The peak area of the parent compound is compared to the total area of all peaks to determine the percentage of purity.

-

Isotopic Enrichment : Measured using High-Resolution Mass Spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. HRMS is used to determine the relative intensities of the deuterated and non-deuterated isotopic peaks.

The general workflow for a stability assessment is illustrated in the diagram below.

Potential Degradation Pathways

The primary degradation pathways for quaternary ammonium compounds in the environment are influenced by light and microbial action. While solid-state degradation pathways are less defined in publicly available literature, understanding these environmental fates can inform handling and disposal procedures.

Conclusion

The stability of Tetramethyl-d12-ammonium bromide is crucial for its function as an internal standard. By controlling the storage environment, particularly temperature, moisture, and light exposure, researchers can ensure the chemical and isotopic integrity of this vital analytical reagent. The implementation of a robust stability testing program, as outlined in this guide, is essential for defining an appropriate shelf life and ensuring the continued accuracy of quantitative studies. For specific handling and storage recommendations, always refer to the Certificate of Analysis provided by the manufacturer.

References

- 1. Photochemical fate of quaternary ammonium compounds in river water - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D0EM00086H [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fate of quaternary ammonium compounds upon the UV/monochloramine process: Kinetics, transformation pathways and the formation of N-nitroso-N-methyl-N-alkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers and Technical Applications of Tetramethyl-d12-ammonium Bromide: A Guide for Researchers

This technical guide provides an in-depth overview of Tetramethyl-d12-ammonium bromide, a deuterated quaternary ammonium salt. It is intended for researchers, scientists, and drug development professionals, offering detailed information on commercial suppliers, key quantitative data, and experimental applications. This document includes protocols for its use as an internal standard in analytical chemistry and explores its relevance in the context of cholinergic signaling pathways.

Commercial Availability and Physicochemical Properties

Tetramethyl-d12-ammonium bromide is available from several commercial suppliers specializing in stable isotope-labeled compounds and research chemicals. The following tables summarize the key quantitative data for this compound, compiled from various supplier specifications.

Table 1: Commercial Suppliers of Tetramethyl-d12-ammonium Bromide

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| Fisher Scientific | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| Alfa Aesar | --INVALID-LINK-- |

| Toronto Research Chemicals | --INVALID-LINK-- |

| C/D/N Isotopes | --INVALID-LINK-- |

Table 2: Quantitative Specifications of Tetramethyl-d12-ammonium Bromide

| Property | Value | Source |

| CAS Number | 284474-82-4 | Sigma-Aldrich, MedChemExpress |

| Molecular Formula | C₄D₁₂BrN | MedChemExpress |

| Molecular Weight | 166.12 g/mol | MedChemExpress |

| Purity (Atom % D) | ≥98% | Sigma-Aldrich |

| Melting Point | >300 °C | Alfa Aesar |

| Appearance | White to off-white solid | Generic |

Experimental Protocols

Tetramethyl-d12-ammonium bromide is primarily utilized as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Its deuteration makes it chemically identical to its non-deuterated counterpart, but with a distinct mass, allowing for precise quantification.

Use as an Internal Standard in LC-MS/MS

Objective: To accurately quantify the concentration of an analyte of interest in a complex matrix (e.g., plasma, urine, tissue homogenate) by correcting for variations in sample preparation and instrument response.

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the non-deuterated analyte of interest at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

-

Prepare a stock solution of Tetramethyl-d12-ammonium bromide at a known concentration (e.g., 1 mg/mL) in the same solvent.

-

-

Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte.

-

To each calibration standard and quality control sample, add a fixed concentration of the Tetramethyl-d12-ammonium bromide internal standard. The concentration of the internal standard should be consistent across all samples.

-

-

Sample Preparation:

-

To the unknown biological samples, add the same fixed concentration of the Tetramethyl-d12-ammonium bromide internal standard.

-

Perform sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interferences. A common protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant is then collected for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared samples onto an appropriate LC column (e.g., a C18 reversed-phase column).

-

Develop a gradient elution method to achieve chromatographic separation of the analyte and internal standard.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and Tetramethyl-d12-ammonium bromide in Multiple Reaction Monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for each sample.

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Use in Quantitative NMR (qNMR)

Objective: To determine the absolute concentration of a target compound in a solution.

Methodology:

-

Sample Preparation:

-

Accurately weigh a known amount of the sample to be analyzed.

-

Accurately weigh a known amount of Tetramethyl-d12-ammonium bromide to be used as the internal standard.

-

Dissolve both the sample and the internal standard in a known volume of a deuterated NMR solvent (e.g., D₂O, DMSO-d₆). Ensure complete dissolution.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Acquire a proton (¹H) NMR spectrum of the sample.

-

Ensure that the spectral window includes distinct, well-resolved signals for both the analyte and the Tetramethyl-d12-ammonium bromide. The signal for the deuterated methyl groups will not be visible in the ¹H NMR spectrum, so a non-deuterated internal standard would be used alongside the deuterated compound if quantifying the deuterated species itself. However, if using the deuterated compound to quantify a different, non-deuterated analyte, a distinct signal from the analyte is compared to a reference signal. For the purpose of this protocol, we assume the non-deuterated tetramethylammonium bromide is the analyte and the deuterated version is used in a parallel MS-based quantification, or another internal standard is used for qNMR.

-

-

Data Processing and Analysis:

-

Integrate the area of a well-resolved signal from the analyte and a signal from the internal standard.

-

Calculate the concentration of the analyte using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / V)

Where:

-

C_analyte = Concentration of the analyte

-

I_analyte = Integral of the analyte signal

-

N_analyte = Number of protons giving rise to the analyte signal

-

I_IS = Integral of the internal standard signal

-

N_IS = Number of protons giving rise to the internal standard signal

-

MW_analyte = Molecular weight of the analyte

-

MW_IS = Molecular weight of the internal standard

-

m_IS = Mass of the internal standard

-

V = Volume of the solvent

-

Biological Context: Cholinergic Signaling Pathways

The non-deuterated form of Tetramethyl-d12-ammonium bromide, the tetramethylammonium ion, is known to interact with the cholinergic nervous system. It acts as an agonist at both nicotinic and muscarinic acetylcholine receptors.[1][2] Understanding these signaling pathways is crucial for researchers in pharmacology and drug development.

Nicotinic Acetylcholine Receptor (nAChR) Signaling

Nicotinic receptors are ligand-gated ion channels that, upon binding of an agonist like acetylcholine or the tetramethylammonium ion, undergo a conformational change that opens a channel permeable to cations, primarily Na⁺ and Ca²⁺. This influx of positive ions leads to depolarization of the cell membrane and the initiation of a cellular response.[3]

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.

Muscarinic Acetylcholine Receptor (mAChR) Signaling

Muscarinic receptors are G-protein coupled receptors (GPCRs). The M1, M3, and M5 subtypes couple to Gq/11 proteins, activating phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

Caption: Muscarinic Acetylcholine Receptor Signaling Pathways.

Conclusion

Tetramethyl-d12-ammonium bromide is a valuable tool for researchers in analytical chemistry, pharmacology, and drug development. Its commercial availability and well-defined physical properties make it a reliable internal standard for quantitative analysis. Furthermore, understanding the interaction of its non-deuterated counterpart with cholinergic receptors provides a framework for its application in pharmacological studies. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the effective use of this compound in a research setting.

References

An In-depth Technical Guide on the Theoretical Mass and Isotopic Distribution of Tetramethyl-d12-ammonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the theoretical mass and isotopic distribution of Tetramethyl-d12-ammonium bromide. The information herein is critical for researchers and scientists engaged in mass spectrometry-based analyses, particularly in the fields of drug metabolism, pharmacokinetics, and quantitative bioanalysis where isotopically labeled internal standards are frequently employed.

Chemical Identity and Structure

Tetramethyl-d12-ammonium bromide is the deuterated analog of Tetramethylammonium bromide. In this molecule, all twelve hydrogen atoms of the tetramethylammonium cation have been replaced with deuterium atoms.

-

Chemical Formula: C₄D₁₂N⁺ • Br⁻

-

Molecular Structure: The structure consists of a central nitrogen atom covalently bonded to four perdeuterated methyl (-CD₃) groups, forming a quaternary ammonium cation. This cation is ionically bonded to a bromide anion.

Theoretical Mass and Isotopic Distribution

The theoretical mass and isotopic distribution are fundamental properties derived from the elemental composition and the natural abundance of their isotopes. These values are essential for the accurate identification and quantification of the compound using mass spectrometry.

Monoisotopic Mass

The monoisotopic mass is the mass of a molecule calculated using the exact mass of the most abundant isotope of each constituent element. For Tetramethyl-d12-ammonium bromide (C₄D₁₂NBr), the calculation is based on the masses of ¹²C, ²H (Deuterium), ¹⁴N, and ⁷⁹Br or ⁸¹Br.

The cation, Tetramethyl-d12-ammonium, has the formula [C₄D₁₂N]⁺. Its monoisotopic mass is calculated as follows:

(4 * Mass of ¹²C) + (12 * Mass of ²H) + (1 * Mass of ¹⁴N)

The entire compound includes the bromide ion. Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, two significant monoisotopic masses are expected for the full isotopic envelope of the neutral compound.

Table 1: Isotopic Information for the Constituent Elements of Tetramethyl-d12-ammonium Bromide [1][2][3]

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Deuterium | ²H | 2.014102 | 100 (in this labeled compound) |

| Nitrogen | ¹⁴N | 14.003074 | 99.632 |

| ¹⁵N | 15.000109 | 0.368 | |

| Bromine | ⁷⁹Br | 78.918337 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 |

Table 2: Calculated Theoretical Monoisotopic Masses

| Species | Formula | Calculation | Monoisotopic Mass (Da) |

| Tetramethyl-d12-ammonium Cation | [C₄D₁₂N]⁺ | (4 * 12.000000) + (12 * 2.014102) + (1 * 14.003074) | 86.172298 |

| Tetramethyl-d12-ammonium Bromide (with ⁷⁹Br) | C₄D₁₂NBr | 86.172298 + 78.918337 | 165.090635 |

| Tetramethyl-d12-ammonium Bromide (with ⁸¹Br) | C₄D₁₂NBr | 86.172298 + 80.916291 | 167.088589 |

Isotopic Distribution

The theoretical isotopic distribution represents the relative abundance of all possible isotopic combinations (isotopologues) of a molecule. This distribution gives rise to a characteristic pattern in a mass spectrum. The primary contributions to the isotopic pattern of Tetramethyl-d12-ammonium bromide arise from the natural abundances of ¹³C, ¹⁵N, and the two bromine isotopes, ⁷⁹Br and ⁸¹Br.

The presence of bromine, with its two abundant isotopes approximately 2 Da apart, results in a distinctive "doublet" pattern for all bromine-containing ions. The relative intensity of these two peaks is approximately 1:1.

Table 3: Theoretical Isotopic Distribution for the Tetramethyl-d12-ammonium Cation ([C₄D₁₂N]⁺)

| m/z | Relative Abundance (%) | Contributing Isotopes |

| 86.1723 | 100.00 | ¹²C₄, ²H₁₂, ¹⁴N |

| 87.1757 | 4.49 | ¹³C¹²C₃, ²H₁₂, ¹⁴N |

| 87.1724 | 0.37 | ¹²C₄, ²H₁₂, ¹⁵N |

Table 4: Theoretical Isotopic Distribution for Tetramethyl-d12-ammonium Bromide (C₄D₁₂NBr)

| m/z | Relative Abundance (%) | Contributing Isotopes |

| 165.0906 | 100.00 | ¹²C₄, ²H₁₂, ¹⁴N, ⁷⁹Br |

| 166.0940 | 4.49 | ¹³C¹²C₃, ²H₁₂, ¹⁴N, ⁷⁹Br |

| 166.0907 | 0.37 | ¹²C₄, ²H₁₂, ¹⁵N, ⁷⁹Br |

| 167.0886 | 97.28 | ¹²C₄, ²H₁₂, ¹⁴N, ⁸¹Br |

| 168.0920 | 4.43 | ¹³C¹²C₃, ²H₁₂, ¹⁴N, ⁸¹Br |

| 168.0887 | 0.36 | ¹²C₄, ²H₁₂, ¹⁵N, ⁸¹Br |

Experimental Considerations and Protocols

The analysis of quaternary ammonium compounds like Tetramethyl-d12-ammonium bromide by mass spectrometry typically involves electrospray ionization (ESI) coupled with a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument.

Sample Preparation and Introduction

A general protocol for the analysis of quaternary ammonium salts involves the following steps:

-

Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water or methanol and water.

-

Dilution: Dilute the sample to an appropriate concentration for mass spectrometry analysis, typically in the low µg/mL to ng/mL range.

-

Internal Standard: For quantitative analysis, a known amount of an appropriate internal standard would be added.

-

Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system for separation from other components. For quaternary ammonium compounds, hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent may be used.[4][5]

Mass Spectrometry Parameters

-

Ionization Mode: Positive ion electrospray ionization (ESI+) is used, as the molecule is a pre-charged cation.

-

Mass Analyzer: A high-resolution mass spectrometer is recommended to accurately measure the isotopic masses.

-

Detection: The mass spectrum will show the tetramethyl-d12-ammonium cation at an m/z corresponding to its monoisotopic mass and isotopic distribution. The bromide anion is not typically observed in positive ion mode.

Logical Workflow for Determination of Theoretical Mass and Isotopic Distribution

The following diagram illustrates the logical workflow for determining the theoretical mass and isotopic distribution of a given chemical compound.

Caption: Workflow for Theoretical Mass and Isotopic Distribution Calculation.

This guide provides the fundamental theoretical data and procedural considerations for the mass spectrometric analysis of Tetramethyl-d12-ammonium bromide. This information is intended to aid researchers in the accurate identification, characterization, and quantification of this and similar deuterated compounds.

References

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. Masses [www2.chemistry.msu.edu]

- 3. vanderbilt.edu [vanderbilt.edu]

- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Quantification of Acetylcholine in Human Cerebrospinal Fluid using Tetramethyl-d12-ammonium bromide as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acetylcholine (ACh) is a critical neurotransmitter involved in a wide array of physiological processes, including memory, learning, and muscle control. Accurate and precise quantification of ACh in biological matrices is essential for neuroscience research and the development of therapeutics targeting cholinergic pathways. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of acetylcholine in human cerebrospinal fluid (CSF). To ensure the highest accuracy and correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard, Tetramethyl-d12-ammonium bromide, is employed. Deuterated internal standards are considered the gold standard in quantitative mass spectrometry as they share near-identical chemical and physical properties with the analyte, co-eluting during chromatography and exhibiting similar ionization behavior, which allows for precise correction of matrix effects and other sources of error.[1][2]

This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for the effective retention and separation of the polar analytes, acetylcholine and its internal standard, coupled with a triple quadrupole mass spectrometer for sensitive and selective detection.

Experimental Workflow

The overall experimental process from sample collection to data analysis is outlined below.

Caption: Workflow for the quantification of Acetylcholine using a deuterated internal standard.

Experimental Protocols

Materials and Reagents

-

Acetylcholine chloride (Sigma-Aldrich)

-

Tetramethyl-d12-ammonium bromide (CDN Isotopes)

-

Acetonitrile (LC-MS grade, Fisher Scientific)

-

Ammonium formate (LC-MS grade, Sigma-Aldrich)

-

Formic acid (LC-MS grade, Sigma-Aldrich)

-

Water (LC-MS grade, Fisher Scientific)

-

Human Cerebrospinal Fluid (BioIVT)

-

Microcentrifuge tubes (1.5 mL)

-

96-well plates

Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of acetylcholine chloride in LC-MS grade water.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Tetramethyl-d12-ammonium bromide in LC-MS grade water.

-

Working Solutions: Prepare serial dilutions of the acetylcholine stock solution in artificial CSF to create calibration standards. Prepare a working solution of the internal standard in acetonitrile.

Sample Preparation

-

Transfer 20 µL of CSF standard, quality control (QC) sample, or study sample to a 1.5 mL microcentrifuge tube or a well of a 96-well plate.[3]

-

Add 100 µL of acetonitrile containing the internal standard (e.g., 1 ng/mL of Tetramethyl-d12-ammonium bromide).[3]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge the samples at 4000 rpm for 5 minutes.[3]

-

Carefully transfer the supernatant to a clean vial or well for LC-MS/MS analysis.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: Waters ACQUITY UPLC or equivalent

-

Column: CORTECS UPLC HILIC, 1.7 µm, 2.1 x 100 mm[3]

-

Mobile Phase A: 100 mM Ammonium formate in water, pH 3.0[3]

-

Mobile Phase B: Acetonitrile[3]

-

Flow Rate: 0.5 mL/min[3]

-

Column Temperature: 45 °C[3]

-

Gradient:

-

0.0 min: 90% B

-

1.5 min: 30% B

-

1.6 min: 90% B

-

2.5 min: 90% B

-

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Desolvation Gas Flow: 1000 L/hr

-

Cone Gas Flow: 150 L/hr

-

Collision Gas: Argon

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Acetylcholine | 146.1 | 87.1 | 20 | 15 |

| Tetramethyl-d12-ammonium (IS) | 86.2 | 58.2 | 20 | 15 |

Note: The MRM transition for Tetramethyl-d12-ammonium is hypothetical and should be optimized experimentally. The precursor ion for Tetramethyl-d12-ammonium bromide would be the tetramethyl-d12-ammonium cation.

Data Presentation

The performance of the method should be evaluated by constructing a calibration curve and analyzing QC samples at multiple concentration levels.

Table 1: Typical Method Performance Characteristics

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% |

| Precision (CV% at LLOQ, LQC, MQC, HQC) | < 15% |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Signaling Pathways and Logical Relationships

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The logical relationship for quantification is as follows:

Caption: Isotope dilution quantification logic.

Conclusion

This application note provides a detailed protocol for the sensitive and selective quantification of acetylcholine in human cerebrospinal fluid using LC-MS/MS with Tetramethyl-d12-ammonium bromide as an internal standard. The use of a stable isotope-labeled internal standard is crucial for mitigating matrix effects and ensuring high accuracy and precision in complex biological samples. The described HILIC-based method offers excellent retention for these polar compounds and is suitable for high-throughput bioanalytical applications in both clinical and research settings.

References

Application of Tetramethyl-d12-ammonium bromide in Quantitative Proteomics: A Conceptual Framework

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of quantitative proteomics, accuracy and reproducibility are paramount. Mass spectrometry-based techniques often employ stable isotope-labeled compounds as internal standards to control for variations in sample preparation, chromatographic separation, and mass spectrometric detection.[1][2] Deuterated compounds, in particular, are considered the gold standard for internal standards in quantitative mass spectrometry due to their near-identical chemical and physical properties to the analyte of interest.[3]

While direct applications of Tetramethyl-d12-ammonium bromide as a labeling reagent for relative quantitative proteomics have not been extensively documented in peer-reviewed literature, its properties as a deuterated quaternary ammonium salt make it a suitable candidate for use as an internal standard in targeted quantitative proteomics and related applications. This document provides a conceptual application note and a generalized protocol for the potential use of Tetramethyl-d12-ammonium bromide as an internal standard.

Principle of Internal Standardization

An internal standard is a compound of known concentration that is added to a sample prior to analysis.[4] By comparing the signal of the analyte to the signal of the internal standard, variations introduced during the analytical workflow can be normalized.[5] A stable isotope-labeled internal standard (SIL-IS) is the ideal choice as it co-elutes with the analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer's source, allowing for accurate and precise quantification.[2][3]

Tetramethyl-d12-ammonium bromide, with its 12 deuterium atoms, provides a significant mass shift from its unlabeled counterpart, preventing isotopic interference while maintaining nearly identical physicochemical properties.

Potential Applications in Quantitative Proteomics

The primary conceptual application of Tetramethyl-d12-ammonium bromide in the context of quantitative proteomics is as an internal standard for the absolute quantification of specific target peptides , particularly those that have been chemically modified to contain a quaternary ammonium group. This could be relevant in studies involving:

-

Targeted quantification of post-translationally modified peptides: Certain chemical derivatization strategies aimed at improving ionization efficiency or enabling specific fragmentation patterns may introduce a quaternary ammonium moiety.

-

Pharmacokinetic studies of drugs or metabolites: If a therapeutic agent or its metabolite is a quaternary ammonium compound, Tetramethyl-d12-ammonium bromide could serve as a structural analog internal standard.

-

Metabolomics: In studies that bridge proteomics and metabolomics, this compound could be used to quantify small molecule analytes with similar chemical structures.

Experimental Workflow and Protocols

The following is a generalized protocol for the use of Tetramethyl-d12-ammonium bromide as an internal standard in a targeted quantitative proteomics experiment using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow for Targeted Peptide Quantification using a Deuterated Internal Standard

Caption: Workflow for targeted peptide quantification.

Protocol: Targeted Quantification of a Quaternary Ammonium-Tagged Peptide

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Prepare a stock solution of the synthetic peptide (with the quaternary ammonium tag) in an appropriate solvent (e.g., 50:50 acetonitrile:water).

-

Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Tetramethyl-d12-ammonium bromide in the same solvent.

-

Working Standard Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the IS stock solution to the desired concentration in the appropriate solvent for spiking.

2. Sample Preparation:

-

To 100 µL of your prepared peptide sample (e.g., from a digested protein sample), calibration standard, or quality control sample, add 10 µL of the Internal Standard Working Solution.

-

Vortex briefly to ensure thorough mixing.

-

Proceed with any further sample cleanup if necessary (e.g., solid-phase extraction).

-

Evaporate the sample to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the LC-MS/MS mobile phase A.

-

Vortex and centrifuge to pellet any particulates.

-

Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Conditions:

-

UPLC System: A high-performance liquid chromatography system.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Develop a suitable gradient to achieve chromatographic separation of the target analyte.

-

Flow Rate: As per column specifications.

-

Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer capable of targeted fragmentation (MRM or PRM).

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Determine the optimal precursor and product ion transitions for both the analyte and Tetramethyl-d12-ammonium bromide by direct infusion.

4. Data Analysis:

-

Integrate the peak areas for the specified MRM transitions of both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

The use of an internal standard like Tetramethyl-d12-ammonium bromide is expected to significantly improve the precision of quantification. The following table illustrates a hypothetical dataset demonstrating the improved coefficient of variation (%CV) when using an internal standard.

| Sample Replicate | Analyte Peak Area (without IS) | Analyte Peak Area (with IS) | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 125,000 | 118,750 | 95,000 | 1.25 |

| 2 | 110,000 | 112,200 | 90,000 | 1.24 |

| 3 | 140,000 | 131,250 | 105,000 | 1.25 |

| 4 | 115,000 | 115,000 | 92,000 | 1.25 |

| Mean | 122,500 | 119,300 | 95,500 | 1.25 |

| Std. Dev. | 12,583 | 7,898 | 5,500 | 0.005 |

| %CV | 10.3% | 6.6% | 5.8% | 0.4% |

As shown in the table, the %CV for the analyte peak area is significantly higher without an internal standard. By normalizing to the internal standard, the %CV of the peak area ratio is dramatically reduced, leading to more precise and reliable quantification.

Signaling Pathway and Logical Relationship Diagram

In the context of using an internal standard, there isn't a biological signaling pathway to depict. However, the logical relationship in the quantification process can be illustrated.

Caption: Logical flow of quantification.

Conclusion

Tetramethyl-d12-ammonium bromide is a valuable tool for quantitative analysis, and its application as an internal standard in targeted proteomics and related fields offers a promising, albeit conceptual, approach to enhancing analytical accuracy and precision. The provided protocol and workflow offer a foundational framework for researchers to develop and validate quantitative assays for specific analytes amenable to this type of internal standardization. As with any analytical method, thorough validation is essential to ensure reliable and reproducible results.

References

- 1. benchchem.com [benchchem.com]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. benchchem.com [benchchem.com]

- 4. Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article | International Journal of Pharmaceutical and Bio Medical Science [ijpbms.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

Application Notes and Protocols for Tetramethyl-d12-ammonium bromide in Metabolomics Sample Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of metabolomics, accurate and reproducible quantification of metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone technique for its sensitivity and selectivity. However, matrix effects, sample preparation variability, and instrument drift can introduce significant quantitative errors. The use of stable isotope-labeled internal standards is a critical strategy to mitigate these issues and ensure data quality.[1][2]

Tetramethyl-d12-ammonium bromide is a deuterated analog of the tetramethylammonium cation, a quaternary amine structurally related to important metabolites such as choline and acetylcholine. Its utility as an internal standard in LC-MS-based metabolomics, particularly for the quantification of polar metabolites, is highlighted in these application notes. By mimicking the physicochemical properties of the target analytes, Tetramethyl-d12-ammonium bromide co-elutes and experiences similar ionization effects, thereby providing a reliable basis for accurate quantification.[3]

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample.[4] The isotopically labeled compound, in this case, Tetramethyl-d12-ammonium bromide, serves as an internal standard (IS). Since the IS is chemically identical to the endogenous analyte, it behaves similarly during sample extraction, chromatographic separation, and ionization in the mass spectrometer.[4] By measuring the ratio of the signal intensity of the endogenous analyte to that of the labeled internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs during preparation.[4]

Application: Quantification of Polar Metabolites